molecular formula C9H5BrN2O3 B2666687 6-Bromo-2-formylimidazo[1,2-a]pyridine-7-carboxylic acid CAS No. 1784291-82-2

6-Bromo-2-formylimidazo[1,2-a]pyridine-7-carboxylic acid

Cat. No.: B2666687
CAS No.: 1784291-82-2
M. Wt: 269.054
InChI Key: SJZCCGCHWVNGBY-UHFFFAOYSA-N
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Description

6-Bromo-2-formylimidazo[1,2-a]pyridine-7-carboxylic acid is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-formylimidazo[1,2-a]pyridine-7-carboxylic acid typically involves the bromination of imidazo[1,2-a]pyridine derivatives followed by formylation and carboxylation reactions. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The formylation can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF and POCl3 . Carboxylation is often carried out using carbon dioxide under high pressure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, along with cost-effective and environmentally friendly practices.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-formylimidazo[1,2-a]pyridine-7-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Bromo-2-formylimidazo[1,2-a]pyridine-7-carboxylic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine atom and formyl group are likely involved in key interactions with biological molecules, influencing pathways related to cell growth and apoptosis .

Properties

IUPAC Name

6-bromo-2-formylimidazo[1,2-a]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O3/c10-7-3-12-2-5(4-13)11-8(12)1-6(7)9(14)15/h1-4H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZCCGCHWVNGBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN2C1=NC(=C2)C=O)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784291-82-2
Record name 6-bromo-2-formylimidazo[1,2-a]pyridine-7-carboxylic acid
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